5-Methyl-3-phenyl-4-isoxazolecarbonitrile

Physicochemical profiling Drug-likeness Permeability prediction

5-Methyl-3-phenyl-4-isoxazolecarbonitrile (CAS 24400-67-7) is a 3,4,5-trisubstituted isoxazole heterocycle bearing a nitrile group at the 4-position, a methyl group at the 5-position, and an unsubstituted phenyl ring at the 3-position. With a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g·mol⁻¹, the compound belongs to the 4-isoxazolecarbonitrile class, a scaffold recognized for its presence in pharmacologically active molecules including the selective COX-2 inhibitor valdecoxib.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 24400-67-7
Cat. No. B1349215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-4-isoxazolecarbonitrile
CAS24400-67-7
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C#N
InChIInChI=1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3
InChIKeyDVIXSNXCESPDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-4-isoxazolecarbonitrile (CAS 24400-67-7): Isoxazole Carbonitrile Building Block for Medicinal Chemistry and COX-2-Targeted Library Synthesis


5-Methyl-3-phenyl-4-isoxazolecarbonitrile (CAS 24400-67-7) is a 3,4,5-trisubstituted isoxazole heterocycle bearing a nitrile group at the 4-position, a methyl group at the 5-position, and an unsubstituted phenyl ring at the 3-position [1]. With a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g·mol⁻¹, the compound belongs to the 4-isoxazolecarbonitrile class, a scaffold recognized for its presence in pharmacologically active molecules including the selective COX-2 inhibitor valdecoxib [2]. The nitrile substituent provides a versatile synthetic handle—amenable to hydrolysis, reduction, cycloaddition, and dipolar chemistry—positioning this compound as a strategic intermediate for constructing focused libraries of isoxazole-based bioactive molecules [3]. Unlike its more oxidized 4-carboxylic acid congener, the carbonitrile displays zero hydrogen bond donors (HBD = 0), a lower topological polar surface area (TPSA ≈ 49.8 Ų), and a modestly higher computed LogP (~2.5), properties that can be deliberately exploited in permeability-oriented molecular design .

Why 5-Methyl-3-phenyl-4-isoxazolecarbonitrile Cannot Be Casually Replaced by Its 4-Carboxylic Acid or 4-Unsubstituted Analogs in Synthetic and Pharmacochemical Workflows


Isoxazoles sharing the 5-methyl-3-phenyl core but differing at the 4-position are not functionally interchangeable. The 4-carboxylic acid analog (CAS 1136-45-4) introduces a hydrogen bond donor (HBD = 1) and a significantly higher TPSA of 63.33 Ų, which reduces passive membrane permeability relative to the carbonitrile (HBD = 0, TPSA = 49.82 Ų) [1]. The 4-unsubstituted analog (5-methyl-3-phenylisoxazole, CAS 1008-74-8) lacks the electron-withdrawing nitrile, altering both the isoxazole ring electronics and the compound's reactivity toward electrophilic substitution—standard nitration rate data demonstrate that the nature and position of the 4-substituent govern the regiochemical outcome on the phenyl ring [2]. Furthermore, patent data on 3-substituted 5-aryl-4-isoxazolecarbonitriles reveal that antiviral activity against Polio 1, ECHO 9, Coxsackie B1, and Rhinovirus serotypes is critically dependent on the 4-carbonitrile pharmacophore; replacement with carboxyl or hydrogen abolishes or drastically attenuates this activity [3]. For procurement decisions, substituting the carbonitrile with a near analog introduces uncontrolled variables in synthetic sequences (different protection/deprotection requirements, altered coupling efficiency) and compromises the integrity of structure–activity relationship (SAR) studies where the nitrile's electronic and steric profile is an explicit design parameter [4].

Product-Specific Quantitative Evidence Guide: 5-Methyl-3-phenyl-4-isoxazolecarbonitrile Differentiation Data


Reduced Polar Surface Area and Zero H-Bond Donor Count vs. 4-Carboxylic Acid Analog Confer Superior Predicted Passive Permeability

5-Methyl-3-phenyl-4-isoxazolecarbonitrile (the target carbonitrile) shows a TPSA of 49.82 Ų and HBD = 0. Its direct 4-carboxylic acid analog (CAS 1136-45-4) has a TPSA of 63.33 Ų and HBD = 1 . The lower TPSA and absence of hydrogen bond donors are established predictors of improved passive membrane permeability under Lipinski and Veber rule frameworks, making the carbonitrile more suitable for cell-based assays where intracellular target engagement is required [1].

Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Versatility of the Nitrile Group Enables Divergent Derivatization Pathways That Are Inaccessible from the 4-Carboxylic Acid or 4-Unsubstituted Analogs

The nitrile in 5-methyl-3-phenyl-4-isoxazolecarbonitrile can undergo [3+2] cycloaddition with azides to form 5-substituted tetrazoles—a well-established carboxylic acid bioisostere—under mild, copper-catalyzed conditions, a transformation fundamentally inaccessible to the 4-carboxylic acid analog [1]. The nitrile can also be hydrolyzed stepwise to the amide (CAS 4340-44-7) or acid, reduced to the aminomethyl derivative, or activated as a nitrile oxide dipole for click-type cycloaddition with alkynes to generate additional isoxazole heterocycles [2]. In contrast, the 4-unsubstituted analog (5-methyl-3-phenylisoxazole, CAS 1008-74-8) requires electrophilic aromatic substitution or directed metalation to install functionality at the 4-position, which is complicated by the competing meta/para nitration regioselectivity documented for this scaffold (standard nitration rates at 25 °C, H₀ = −6.6) [3].

Synthetic methodology Click chemistry Tetrazole synthesis

Class-Level Antiviral Activity of 4-Isoxazolecarbonitriles Against RNA Viruses Establishes the Nitrile as a Privileged Pharmacophoric Element Absent in 4-Carboxyl Analogs

Patent EP1077956 / US 6,414,004 demonstrates that 3-substituted 5-aryl-4-isoxazolecarbonitriles as a compound class exhibit in vitro antiviral activity at non-cytotoxic concentrations against Polio 1 (Brunhilde strain), ECHO 9 (ATCC VR-133), Coxsackie B1 (ATCC VR-28), Measles (Edmonston strain), and multiple Rhinovirus serotypes (HRV2, HRV9, HRV14, HRV15, HRV29, HRV70, HRV86, HRV89, HRV1B) [1]. While specific IC₅₀ values for the target compound are not disclosed in the examples (the primary claims focus on analogs with R ≠ H when R′ = CH₃), the patent explicitly acknowledges that the R = H, R′ = CH₃ derivative (i.e., 5-methyl-3-phenyl-4-isoxazolecarbonitrile) was previously cited as having antiviral activity and that the broader class shows 'high antiviral activity' in plaque reduction assays using HEp-2 and HeLa-Ohio cell monolayers [2]. The 4-carboxylic acid or 4-carboxamide analogs are not described as possessing this antiviral profile, indicating a class-level pharmacophoric requirement for the carbonitrile.

Antiviral activity RNA viruses Enterovirus

Structural Role as the Direct Synthetic Precursor to Valdecoxib's Core via Hetaryne Chemistry: An Atom-Economical Entry Point Distinct from the 4-Iodo or 4-Carboxylate Routes

5-Methyl-3-phenyl-4-isoxazolecarbonitrile can serve as a direct precursor for generating the 3,4-diarylisoxazole core of valdecoxib-class COX-2 inhibitors. In an alternative disconnection to the traditional 4-iodo Suzuki coupling route, the nitrile can be converted to the corresponding carboxylic acid (CAS 1136-45-4) via hydrolysis and then elaborated to valdecoxib's 4-benzenesulfonamide moiety [1]. More significantly, the nitrile group can be transformed into a nitrile oxide dipole that undergoes ruthenium(II)-catalyzed 1,3-dipolar cycloaddition with aryl alkynes to directly install the 4-aryl substituent in a single step, yielding 3,4-diarylisoxazoles with COX-2 IC₅₀ values of 0.042–0.073 µM and COX-2 selectivity indices >2000 [2]. By contrast, the corresponding 4-iodo intermediate requires a separate palladium-catalyzed cross-coupling step, and the 4-carboxylate route demands amidation/sulfonamide formation sequences, each adding linear steps [3].

Valdecoxib synthesis COX-2 inhibitor Hetaryne intermediate

Commercially Available Purity Specifications and Storage Stability Enable Reproducible SAR Studies Without the Batch-to-Batch Variability Reported for the Acid Chloride Derivative

Commercial suppliers list 5-methyl-3-phenyl-4-isoxazolecarbonitrile at purities of ≥95% (AKSci), 97% (CheMenu), and ≥98% (Leyan, Chemscene) . Long-term storage is specified as 'cool, dry place' (AKSci) or 'sealed in dry, 2–8 °C' (Chemscene), with room-temperature shipping stability . By contrast, the more reactive 5-methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2)—a common activated intermediate—requires cold storage (4 °C or below) and carries inherent sensitivity to moisture, leading to hydrolysis and batch degradation if not handled under rigorously anhydrous conditions . For laboratories conducting multi-week SAR campaigns, the carbonitrile's ambient stability minimizes the risk of reagent degradation introducing confounding variables into biological assay data.

Quality control Purity specification Research reproducibility

Optimal Research and Industrial Application Scenarios for 5-Methyl-3-phenyl-4-isoxazolecarbonitrile (CAS 24400-67-7) Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis Using the Nitrile as a Multi-Purpose Synthetic Hub

In hit-to-lead or lead optimization programs requiring systematic exploration of the isoxazole 4-position, 5-methyl-3-phenyl-4-isoxazolecarbonitrile serves as a single starting material from which at least five distinct chemotypes (tetrazole, primary amide, carboxylic acid, aminomethyl, and extended heterocycles via nitrile oxide cycloaddition) can be divergently prepared. This strategy is supported by the compound's documented synthetic versatility at the nitrile [1] and is particularly advantageous when compared with the 4-carboxylic acid analog, which offers fewer orthogonal derivatization options and introduces a hydrogen bond donor that may confound cell permeability in phenotypic assays . The tetrazole-forming click reaction, in particular, provides direct access to a metabolically stable carboxylic acid bioisostere in a single step—a transformation impossible from the acid itself.

Valdecoxib Analog Synthesis via Ruthenium-Catalyzed Nitrile Oxide Cycloaddition to Aryl Alkynes

Research groups focused on COX-2 inhibitor development can employ 5-methyl-3-phenyl-4-isoxazolecarbonitrile as the direct precursor for generating nitrile oxide dipoles that undergo Ru(II)-catalyzed 1,3-dipolar cycloaddition with aryl alkynes. This one-step transformation installs the 4-aryl substituent to produce 3,4-diarylisoxazoles exhibiting COX-2 IC₅₀ values of 42–73 nM and selectivity indices exceeding 2000 [2]. Compared to traditional routes employing 4-iodo intermediates requiring palladium-catalyzed cross-coupling, this nitrile oxide approach reduces the step count and avoids transition-metal contamination in the final bioactive product. The established purity range (95–98%) and ambient shipping stability ensure that multi-gram quantities of starting material can be procured without cold-chain logistics.

Antiviral Screening Cascades Targeting Enterovirus and Rhinovirus Replication

Patent-level evidence demonstrates that 4-isoxazolecarbonitriles as a structural class exhibit in vitro antiviral activity against a broad panel of RNA viruses including Polio 1, ECHO 9, Coxsackie B1, Measles, and multiple Rhinovirus serotypes at non-cytotoxic concentrations in HEp-2 and HeLa-Ohio cell-based plaque reduction assays [3]. While the target compound (R = H, R′ = CH₃) is acknowledged as an active member of this class, the patent data affirm that the carbonitrile pharmacophore is essential for antiviral activity, distinguishing it from the 4-carboxyl and 4-carboxamide analogs which lack this reported profile. Procurement of the carbonitrile therefore provides a validated entry point for constructing antiviral screening libraries directed against picornaviruses.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD) and Permeability-Focused Design

With a molecular weight of 184.19 Da, a TPSA of 49.82 Ų, zero hydrogen bond donors, and a LogP of ~2.5, 5-methyl-3-phenyl-4-isoxazolecarbonitrile occupies physicochemical space consistent with fragment-based screening libraries optimized for cellular permeability [4]. The absence of a carboxylic acid proton eliminates the pH-dependent ionization and poor membrane penetration associated with the 4-COOH analog (pKa ~2.1, TPSA = 63.33 Ų), making the carbonitrile preferable for intracellular target-based fragment screens where passive diffusion is the primary uptake mechanism. Its three hydrogen bond acceptor atoms (isoxazole O, isoxazole N, nitrile N) provide sufficient ligand efficiency for fragment hit identification while maintaining compliance with Rule-of-Three guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-phenyl-4-isoxazolecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.